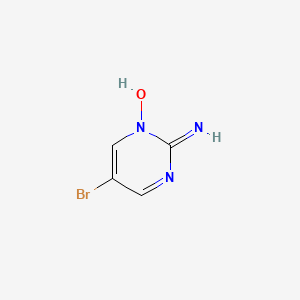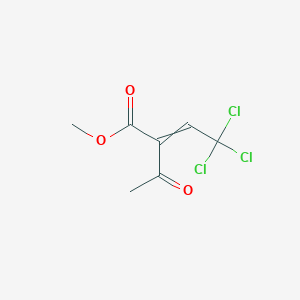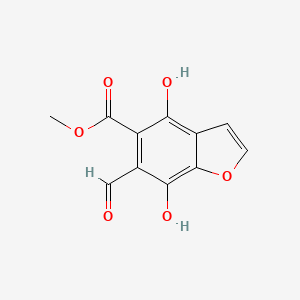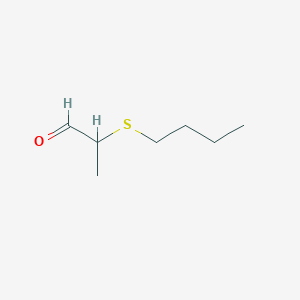
5-Bromo-2-iminopyrimidin-1(2h)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-iminopyrimidin-1(2h)-ol is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-iminopyrimidin-1(2h)-ol typically involves the bromination of 2-iminopyrimidin-1(2h)-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-iminopyrimidin-1(2h)-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Typical conditions involve heating the reaction mixture in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidin-1(2h)-ol derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
5-Bromo-2-iminopyrimidin-1(2h)-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-iminopyrimidin-1(2h)-ol is not well-defined. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iminopyrimidin-1(2h)-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-2-iminopyrimidin-1(2h)-ol: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
5-Fluoro-2-iminopyrimidin-1(2h)-ol:
Uniqueness
5-Bromo-2-iminopyrimidin-1(2h)-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications where the bromine atom plays a crucial role.
Propriétés
Numéro CAS |
84539-23-1 |
|---|---|
Formule moléculaire |
C4H4BrN3O |
Poids moléculaire |
190.00 g/mol |
Nom IUPAC |
5-bromo-1-hydroxypyrimidin-2-imine |
InChI |
InChI=1S/C4H4BrN3O/c5-3-1-7-4(6)8(9)2-3/h1-2,6,9H |
Clé InChI |
XRSHHAYBGOOWFV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N)N1O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)
![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)




![Benz[h]isoquinoline-6-carbonitrile](/img/structure/B14421689.png)


![Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one](/img/structure/B14421710.png)
![{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14421725.png)


